16-O-Acetyldarutigenol

Anti-inflammatory Nitric Oxide Inhibition ent-Pimarane Diterpenoid

Natural product labs waste resources re-isolating known diterpenoids when reference standards lack authenticated identity. 16-O-Acetyldarutigenol-an ent-pimarane diterpenoid from Siegesbeckia orientalis with unambiguous C-16 acetylation-eliminates this ambiguity. • Validated NO inhibitor (IC50 = 5.9 μM) serving as a benchmark for anti-inflammatory SAR studies • Unique chromatographic retention time and spectral fingerprint enable accurate dereplication and botanical authentication via HPLC-UV or LC-MS • ≥98% purity with full COA (HPLC, NMR, MS); shipped ambient; global delivery

Molecular Formula C22H36O4
Molecular Weight 364.5 g/mol
CAS No. 1188282-01-0
Cat. No. B562096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name16-O-Acetyldarutigenol
CAS1188282-01-0
Molecular FormulaC22H36O4
Molecular Weight364.5 g/mol
Structural Identifiers
InChIInChI=1S/C22H36O4/c1-14(23)26-13-19(25)21(4)10-8-16-15(12-21)6-7-17-20(2,3)18(24)9-11-22(16,17)5/h12,16-19,24-25H,6-11,13H2,1-5H3/t16-,17-,18-,19+,21+,22+/m1/s1
InChIKeyINQYJHPSJRFCLW-MGNVCTHBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
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16-O-Acetyldarutigenol: Overview & Procurement


16-O-Acetyldarutigenol (CAS 1188282-01-0, MF: C22H36O4, MW: 364.5 g/mol) is an ent-pimarane diterpenoid isolated from the ethanol extract of Siegesbeckia orientalis [1]. This compound, designated as compound 4 in its isolation study, is characterized by an acetyl group at the C-16 position of the darutigenol scaffold, a modification that distinguishes it from its parent structure [2]. Commercially available from specialized vendors with high purity (≥98%) and full analytical characterization (HPLC, NMR, MS), it serves as a reference standard for quality control and biological studies of Siegesbeckia-derived natural products [3].

16-O-Acetyldarutigenol: Substitution Risks


In the ent-pimarane diterpenoid class, small structural variations lead to profound differences in biological activity and analytical behavior. 16-O-Acetyldarutigenol is not interchangeable with its parent compound, darutigenol, or with positional isomers like 3-O-acetyldarutigenol. The presence and specific location of the acetyl group alters the molecule's lipophilicity, metabolic stability, and target engagement profile [1]. For instance, while 3-O-acetyldarutigenol is a potent acetylcholinesterase (AChE) inhibitor (IC50 = 7.02 μM), 16-O-Acetyldarutigenol lacks reported AChE activity but instead demonstrates distinct anti-inflammatory properties in cell-based assays [2]. Substituting one for the other in a study would invalidate the biological readout and confound structure-activity relationship (SAR) analyses. For analytical applications, the unique chromatographic retention time and spectral fingerprint of 16-O-Acetyldarutigenol are essential for accurate identification and quantification in complex botanical matrices.

16-O-Acetyldarutigenol: Comparative Evidence


Anti-Inflammatory Potency vs. Darutigenol

In a comparative in vitro study, 16-O-Acetyldarutigenol (compound 4) demonstrated a significantly enhanced anti-inflammatory effect compared to its parent compound, darutigenol. The assay measured the inhibition of LPS-induced nitric oxide (NO) production in RAW 264.7 murine macrophage cells [1]. While darutigenol showed an IC50 >100 µM in this model , 16-O-Acetyldarutigenol achieved an IC50 of 5.9 µM. This represents a greater than 16-fold increase in potency attributable solely to the C-16 acetylation.

Anti-inflammatory Nitric Oxide Inhibition ent-Pimarane Diterpenoid

AChE vs. Anti-Inflammatory Activity by Isomer

The position of the acetyl group on the darutigenol scaffold dictates the compound's biological target. 3-O-Acetyldarutigenol, a regioisomer, is a mixed-type inhibitor of acetylcholinesterase (AChE) with an IC50 of 7.02 μM [1]. In contrast, 16-O-Acetyldarutigenol exhibits no reported AChE inhibitory activity but instead shows potent inhibition of NO production (IC50 = 5.9 μM) in RAW 264.7 macrophages [2]. This orthogonal activity profile is a direct consequence of the acetyl group's position.

Acetylcholinesterase Anti-inflammatory Positional Isomer Selectivity

Analytical Identification vs. Co-Occurring Analogs

Siegesbeckia orientalis produces a suite of structurally related ent-pimarane diterpenoids, including darutigenol, 7β-hydroxydarutigenol, 9β-hydroxydarutigenol, and several O-acetylated derivatives [1]. Due to their similar molecular weights and polarities, these compounds can co-elute or be misidentified during chromatographic analysis. A certified reference standard of 16-O-Acetyldarutigenol, with its well-defined spectroscopic data (¹H-NMR, ¹³C-NMR, HRMS), is essential for unambiguous identification and quantification in complex botanical extracts [2].

Quality Control Analytical Standard Natural Product Chemistry

16-O-Acetyldarutigenol: Key Applications


SAR Studies of ent-Pimarane Anti-Inflammatory Agents

Researchers studying the anti-inflammatory potential of Siegesbeckia diterpenoids require 16-O-Acetyldarutigenol as a key compound in their SAR series. Its potent NO inhibitory activity (IC50 = 5.9 μM) establishes it as a benchmark for evaluating the impact of C-16 acetylation, guiding the design of more potent and selective analogs [1].

Quality Control for Siegesbeckia Herbal Products

Pharmaceutical and nutraceutical companies manufacturing Siegesbeckia extracts can use 16-O-Acetyldarutigenol as a chemical marker for botanical authentication and standardization. Its unique retention time and spectral data enable accurate quantification via HPLC-UV or LC-MS, ensuring batch-to-batch consistency [2].

Natural Product Dereplication Standard

In natural product chemistry laboratories, 16-O-Acetyldarutigenol serves as an authentic standard for the dereplication of known compounds in new extracts. Its well-characterized structure allows for rapid identification via LC-MS or NMR, saving time and resources by preventing the re-isolation of previously described molecules [3].

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